HUMAN VEGF165
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Overview
Description
Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent growth and angiogenic cytokine. It stimulates the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability. VEGF165 plays a prominent role in both normal and pathological angiogenesis, including tumor metastasis and intra-ocular neovascular syndromes .
Mechanism of Action
Target of Action
Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent mediator of both angiogenesis and vasculogenesis in the fetus and adult . It primarily targets two tyrosine-kinase receptors, VEGFR-1 (flt-1) and VEGFR-2 (flk-1/KDR), which are expressed almost exclusively on endothelial cells . VEGF165 is the only splice variant that binds to co-receptors NRP-1 and NRP-2, which function to enhance VEGFR2 signaling .
Mode of Action
VEGF165 interacts with its targets by binding to heparan sulfate, which results in its retention on the cell surface and in the extracellular matrix . This binding leads to the activation of several pathways, including PI3K/Akt, p38 MAPK, FAK, and paxillin . These pathways are crucial for the regulation of angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .
Biochemical Pathways
The activation of the PI3K/Akt, p38 MAPK, FAK, and paxillin pathways by VEGF165 has downstream effects that promote angiogenesis and vascular permeability . These pathways also play a role in endothelial cell survival, growth, and migration . The expression of the VEGFA gene, which encodes VEGF165, is upregulated via hypoxia, estrogen, and NF-κB pathways .
Pharmacokinetics
It is known that vegf165 is a disulfide-linked homodimeric protein consisting of two 165 amino acid polypeptide chains . It has a predicted molecular weight of 19.2 kDa and migrates as an approximately 28.3 kDa band in SDS-PAGE under reducing conditions due to glycosylation .
Result of Action
The action of VEGF165 results in the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability . This makes VEGF165 a crucial regulator of blood vessel development and tissue repair . It also has implications in various physiological and pathological processes, including the development of therapeutic strategies for diseases such as cancer .
Action Environment
The action of VEGF165 can be influenced by various environmental factors. For instance, hypoxia, inflammatory cytokines, and oncogenes can induce the expression of the VEGFA gene . Furthermore, the bioactivity of VEGF165 can be prolonged in cell culture . .
Biochemical Analysis
Biochemical Properties
HUMAN VEGF165 is a glycosylated homodimer with a molecular weight of approximately 45 kDa. It is known for its ability to stimulate the proliferation, migration, and formation of endothelial cells. This compound interacts with several key biomolecules, including VEGF receptors (VEGFR1 and VEGFR2), heparan sulfate proteoglycans, and neuropilins. These interactions are essential for its angiogenic activity. For instance, binding to VEGFR2 activates downstream signaling pathways that promote endothelial cell survival and proliferation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly endothelial cells. It promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. Additionally, this compound enhances vascular permeability and supports the survival of endothelial cells under hypoxic conditions. It also influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to its receptors VEGFR1 and VEGFR2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. These cascades include the activation of the PI3K/AKT pathway, which promotes cell survival, and the MAPK pathway, which stimulates cell proliferation. This compound also interacts with co-receptors like neuropilins, enhancing its signaling efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It has been observed that this compound maintains its stability and biological activity for extended periods when stored under appropriate conditions. Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that this compound can induce sustained angiogenic responses in vitro and in vivo, contributing to prolonged vascular growth and remodeling .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it promotes angiogenesis and enhances tissue repair without significant adverse effects. At higher doses, this compound can lead to excessive vascular permeability and edema. In some cases, high doses have been associated with the formation of abnormal blood vessels and potential toxicity. Therefore, careful dosage optimization is crucial for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways related to angiogenesis. It activates the PI3K/AKT and MAPK pathways, which are critical for endothelial cell survival, proliferation, and migration. Additionally, this compound influences the expression of various genes involved in vascular development and remodeling. It also interacts with enzymes and cofactors that regulate its activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to heparan sulfate on the cell surface and in the extracellular matrix, facilitating its retention and localized activity. This compound is also internalized through receptor-mediated endocytosis, allowing it to exert its effects within the cell .
Subcellular Localization
This compound is primarily localized on the cell surface and in the extracellular matrix. It is secreted via a pathway involving the endoplasmic reticulum and Golgi apparatus. The glycosylation of this compound in the Golgi is essential for its proper secretion and function. Additionally, this compound can be shed from the plasma membrane, contributing to its availability in the extracellular environment .
Preparation Methods
Human VEGF165 can be synthesized using recombinant DNA technology. One common method involves cloning the VEGF165 gene into an expression vector, which is then introduced into a host cell such as Escherichia coli or HEK293 cells. The host cells produce the VEGF165 protein, which is then purified using techniques like nickel affinity chromatography . Industrial production often involves large-scale fermentation and purification processes to obtain high yields of active, soluble protein .
Chemical Reactions Analysis
Human VEGF165 primarily undergoes reactions related to its biological activity rather than traditional chemical reactions like oxidation or reduction. It interacts with specific receptors on endothelial cells, such as VEGFR-1 and VEGFR-2, to initiate signaling pathways that promote angiogenesis . The protein’s stability and activity can be influenced by glycosylation, which is a common post-translational modification .
Scientific Research Applications
Human VEGF165 has numerous applications in scientific research, particularly in the fields of biology and medicine. It is used to study angiogenesis, the process of new blood vessel formation, which is crucial in both normal physiological processes and pathological conditions like cancer . VEGF165 is also employed in therapeutic angiogenesis to promote blood vessel growth in ischemic tissues and in the development of anti-angiogenic therapies for cancer treatment . Additionally, it is used in wound healing studies and to investigate vascular permeability .
Comparison with Similar Compounds
Human VEGF165 is part of the VEGF family, which includes several structurally related proteins such as VEGF-A, VEGF-B, VEGF-C, VEGF-D, and Placental Growth Factor (PlGF) . While all these proteins share a common cysteine knot motif, they differ in their receptor binding affinities and biological activities. VEGF165 is unique in its ability to bind both VEGFR-1 and VEGFR-2, making it a central mediator of angiogenesis . Other isoforms, like VEGF121 and VEGF189, have different roles and bioavailability, highlighting the specificity and importance of VEGF165 in vascular biology .
Properties
CAS No. |
127464-60-2 |
---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
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